Chiral Center Configuration: (1S) vs. (1R)-Enantiomer Differentiation
The target compound is defined by the (1S) absolute configuration at the benzylic carbon . While no published head-to-head catalytic study was located for this exact compound, enantiomeric configuration is a binary determinant of chirality-dependent applications. The (1R)-enantiomer (CAS not identified in public databases for the fully N-ethylated derivative) or racemic mixture would produce opposite or null enantioselectivity in asymmetric induction or chiral resolution experiments . The (S)-1-(2-methoxyphenyl)ethylamine fragment is established as a chiral auxiliary and resolving agent, with optical rotation reported as +30 degrees (c = 1%) for the corresponding primary amine .
| Evidence Dimension | Absolute configuration (chiral center) |
|---|---|
| Target Compound Data | (1S) configuration, optical rotation not independently reported for 497832-44-7 |
| Comparator Or Baseline | (1R)-enantiomer: CAS not publicly indexed; racemic mixture: stereochemistry unspecified |
| Quantified Difference | Qualitative: Enantiomeric reversal expected to invert or abolish stereoselective outcomes. Class-level benchmark: (S)-1-(2-methoxyphenyl)ethylamine [α]D = +30° (c=1%) . |
| Conditions | Chiral center defined by IUPAC name (1S); maintained during synthesis from (S)-1-(2-methoxyphenyl)ethylamine precursor |
Why This Matters
Procurement of the incorrect enantiomer or racemate guarantees stereochemical failure in any application requiring enantiopure (S)-configuration, making CAS-specific ordering obligatory.
